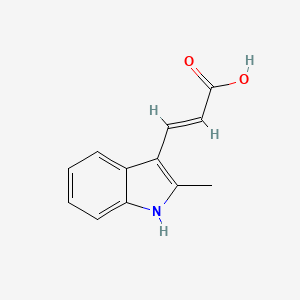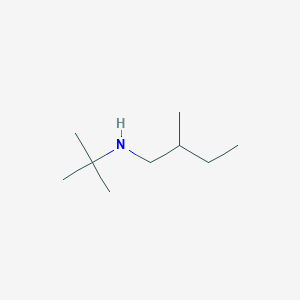
tert-Butyl(2-methylbutyl)amin
Übersicht
Beschreibung
Tert-butyl(2-methylbutyl)amine is an organic compound that belongs to the class of amines It features a tert-butyl group attached to a 2-methylbutylamine backbone
Wissenschaftliche Forschungsanwendungen
Tert-butyl(2-methylbutyl)amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl(2-methylbutyl)amine can be achieved through several methods. One common approach involves the reaction of tert-butylamine with 2-methylbutyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group of tert-butylamine attacks the halide, resulting in the formation of tert-butyl(2-methylbutyl)amine.
Industrial Production Methods: In industrial settings, the production of tert-butyl(2-methylbutyl)amine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process often includes the use of phase-transfer catalysts to facilitate the reaction and ensure efficient mixing of reactants.
Analyse Chemischer Reaktionen
Types of Reactions: Tert-butyl(2-methylbutyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halides and other electrophiles are typical reagents for substitution reactions.
Major Products: The major products formed from these reactions include amides, nitriles, primary amines, and substituted amines, depending on the specific reaction conditions and reagents used.
Wirkmechanismus
The mechanism of action of tert-butyl(2-methylbutyl)amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context of its application, whether in chemical synthesis or biological systems.
Vergleich Mit ähnlichen Verbindungen
(2-Methylbutyl)amine: This compound is structurally similar but lacks the tert-butyl group, resulting in different reactivity and applications.
tert-Butylamine: This compound features a tert-butyl group but lacks the 2-methylbutyl backbone, leading to distinct chemical properties.
Uniqueness: Tert-butyl(2-methylbutyl)amine is unique due to the presence of both the tert-butyl and 2-methylbutyl groups, which confer specific steric and electronic properties. These properties influence its reactivity and make it suitable for specialized applications in synthesis and research.
Eigenschaften
IUPAC Name |
N-tert-butyl-2-methylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N/c1-6-8(2)7-10-9(3,4)5/h8,10H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMXCUHVJMOJKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CNC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



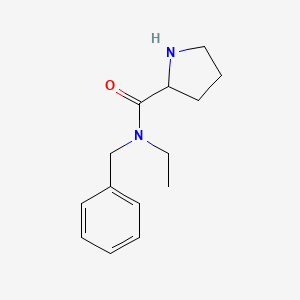
![[4-(5-Chloro-2-methoxyphenyl)oxan-4-yl]methanamine](/img/structure/B1462203.png)
![1-[(3,5-Dimethylisoxazol-4-yl)methyl]piperazine dihydrochloride](/img/structure/B1462205.png)
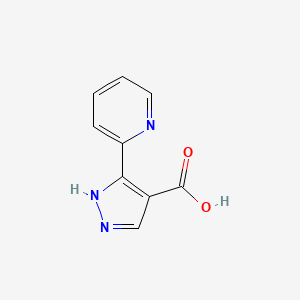

![3-Phenylimidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B1462210.png)

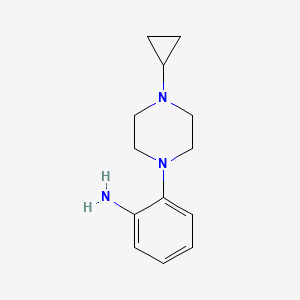
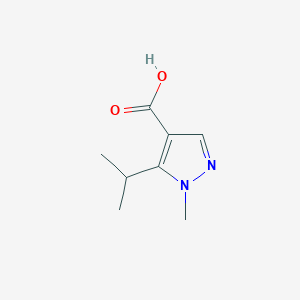
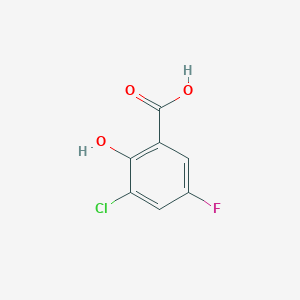
![1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B1462219.png)
![2-chloro-N-{[(2-methoxyphenyl)carbamoyl]methyl}-N-propylacetamide](/img/structure/B1462221.png)
